![molecular formula C24H32Br2O B14247656 2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1'-biphenyl CAS No. 384342-20-5](/img/structure/B14247656.png)
2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl is an organic compound with a complex structure that includes bromomethyl groups and a dimethyloctyl ether substituent on a biphenyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl typically involves the bromination of a precursor biphenyl compound. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methylated derivatives.
Applications De Recherche Scientifique
2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The compound may also interact with cellular pathways involved in signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(bromomethyl)-1,1’-biphenyl: Lacks the dimethyloctyl ether substituent, making it less hydrophobic and potentially less bioactive.
4,4’-Bis(bromomethyl)-1,1’-biphenyl: Has bromomethyl groups on different positions, which may affect its reactivity and applications.
2,5-Bis(chloromethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl: Similar structure but with chloromethyl groups instead of bromomethyl, leading to different reactivity and chemical properties.
Uniqueness
2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl is unique due to the presence of both bromomethyl groups and a hydrophobic dimethyloctyl ether substituent. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced solubility in organic solvents, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
384342-20-5 |
|---|---|
Formule moléculaire |
C24H32Br2O |
Poids moléculaire |
496.3 g/mol |
Nom IUPAC |
1,4-bis(bromomethyl)-2-(3,7-dimethyloctoxy)-5-phenylbenzene |
InChI |
InChI=1S/C24H32Br2O/c1-18(2)8-7-9-19(3)12-13-27-24-15-21(16-25)23(14-22(24)17-26)20-10-5-4-6-11-20/h4-6,10-11,14-15,18-19H,7-9,12-13,16-17H2,1-3H3 |
Clé InChI |
WYTSNLYONIAKFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCOC1=CC(=C(C=C1CBr)C2=CC=CC=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


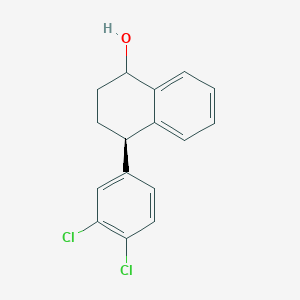
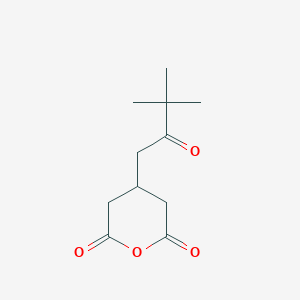
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid](/img/structure/B14247603.png)
![2,2-Dimethyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14247607.png)
![Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)-](/img/structure/B14247615.png)
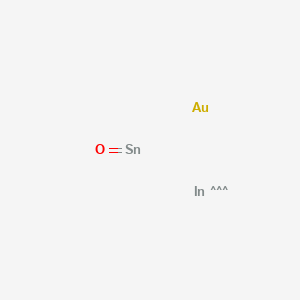
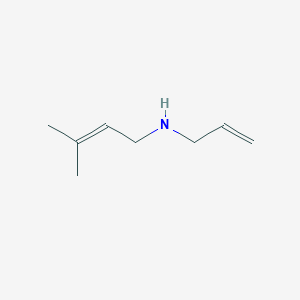

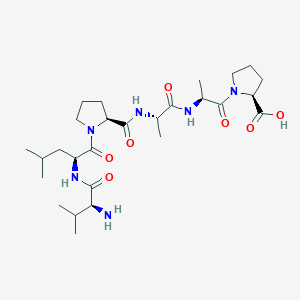
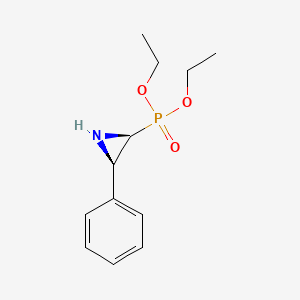

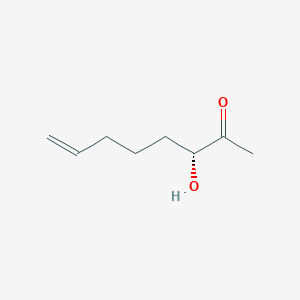
![N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine](/img/structure/B14247670.png)
![2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]-](/img/structure/B14247675.png)
